Ortho-Cl vs. Para-Cl Conformational Divergence: Steric Hindrance at Position 5 Alters Biological Activity Potential
The ortho-chlorine substitution in CAS 853752-01-9 generates greater steric hindrance around the 5-position of the oxadiazole ring compared to the para-chloro isomer (CAS 204651-69-4). In a controlled SAR study of 12 oxadiazole analogs screened against M. tuberculosis, compounds bearing increased steric bulk at position 5 exhibited reduced antimicrobial potency, with the most potent compounds (MIC ≤ 2.5 µM) all carrying less hindered substituents [1]. While CAS 853752-01-9 itself was not among the six active oxadiazoles disclosed in that screen, the structure-activity trend provides a class-level framework: the ortho-Cl substituent is predicted to impose a logP of 2.7 (computed XLogP3 via PubChem) versus the para-Cl isomer's comparable lipophilicity but with divergent steric topography [2].
| Evidence Dimension | Steric hindrance at oxadiazole 5-position and impact on antimycobacterial MIC |
|---|---|
| Target Compound Data | Ortho-chlorophenyl substitution (CAS 853752-01-9); computed XLogP3 = 2.7; sterically hindered 5-position |
| Comparator Or Baseline | Para-chlorophenyl isomer (CAS 204651-69-4, WAY-640015); equivalent MW (343.76) and logP; reduced steric hindrance at 5-position |
| Quantified Difference | SAR class-level inference: increased steric hindrance at position 5 correlates with attenuated antimicrobial activity (inactive compounds at 20 µM screening concentration) [1] |
| Conditions | M. tuberculosis H37Rv; butyrate carbon source medium (7H9-Ty-10BT); 20 µM single-point screening; MIC determination in 2-fold serial dilutions [1] |
Why This Matters
Procurement of the ortho-chlorophenyl isomer is essential for research programs investigating steric effects at the oxadiazole 5-position, as the para-chloro isomer cannot serve as a surrogate in SAR campaigns that require this specific steric constraint.
- [1] Shetye, G. S., Franzblau, S. G., & Cho, S. (2016). Oxadiazoles Have Butyrate-Specific Conditional Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(6), 3608–3616. doi:10.1128/AAC.02896-15 View Source
- [2] PubChem Compound Summary, CID 3163803. Computed XLogP3-AA = 2.7. View Source
